![molecular formula C31H39NO4 B10793539 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793539.png)
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline) is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings and ether linkages, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline) typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and reduction reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific reaction conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline): has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline): stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H39NO4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[5-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]pentyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C31H39NO4/c1-33-28-12-9-10-24(20-28)14-15-25-11-5-6-13-29(25)36-19-8-4-7-17-32-18-16-26-21-30(34-2)31(35-3)22-27(26)23-32/h5-6,9-13,20-22H,4,7-8,14-19,23H2,1-3H3 |
InChI Key |
UZHJKQAEGCHEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2OCCCCCN3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


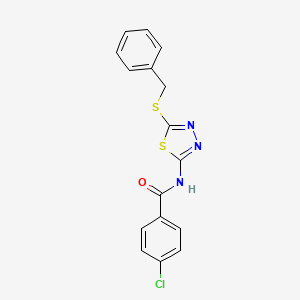
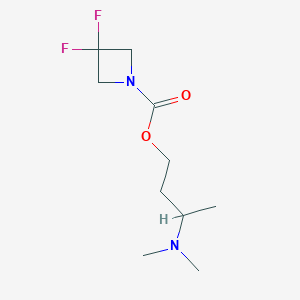
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B10793479.png)
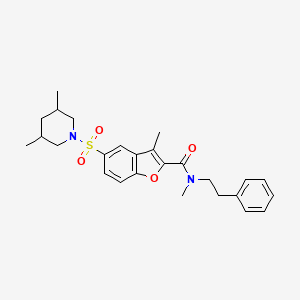

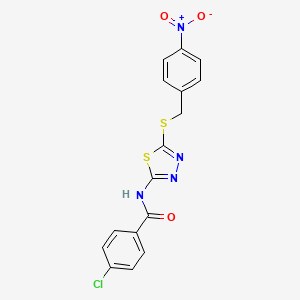
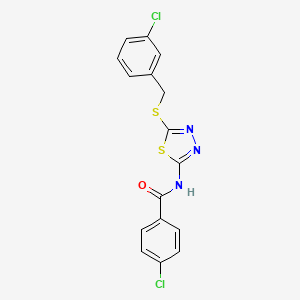
![N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide](/img/structure/B10793503.png)
![N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1Himidazol-1-yl)benzamide](/img/structure/B10793504.png)
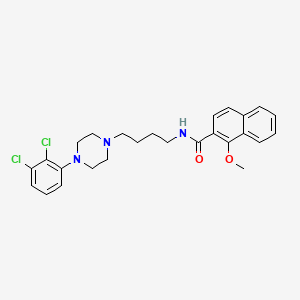
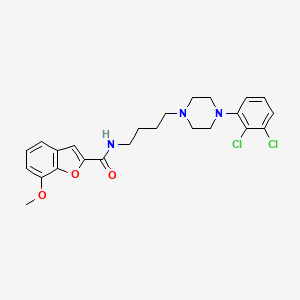
![3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793526.png)
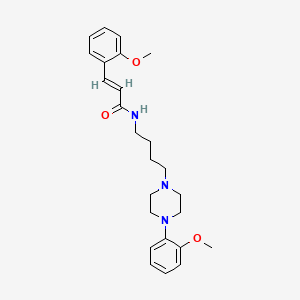
![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-(6,7-dimethoxy-3,4-dihydroisoquinoline)](/img/structure/B10793534.png)
